Non-8-yn-1-ol
Overview
Description
Non-8-yn-1-ol: is an organic compound with the molecular formula C₉H₁₆O . It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is a colorless liquid with a faint odor and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Non-8-yn-1-ol can be synthesized through several methods. One common method involves the reaction of 1-octyne with formaldehyde in the presence of a base such as sodium hydroxide . The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced by the hydroformylation of 1-octyne followed by hydrogenation . This method involves the addition of carbon monoxide and hydrogen to 1-octyne in the presence of a cobalt or rhodium catalyst, followed by hydrogenation to yield this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Non-8-yn-1-ol can undergo oxidation reactions to form . Common oxidizing agents include and .
Reduction: The compound can be reduced to using reducing agents such as or .
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or bromine in the presence of a catalyst.
Major Products:
Oxidation: 8-Nonynoic acid.
Reduction: 8-Nonanol.
Substitution: 8-Halo-nonynes.
Scientific Research Applications
Non-8-yn-1-ol has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: this compound derivatives are explored for their potential pharmacological properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of Non-8-yn-1-ol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes such as cytochrome P450 , which catalyze the oxidation of the alkyne group. The compound can also participate in Michael addition reactions, where it acts as an electrophile, reacting with nucleophiles to form addition products.
Comparison with Similar Compounds
1-Octyn-3-ol: Similar structure but with the hydroxyl group on the third carbon.
1-Decyn-1-ol: Similar structure but with an additional carbon in the chain.
2-Nonyn-1-ol: Similar structure but with the triple bond on the second carbon.
Uniqueness: Non-8-yn-1-ol is unique due to its specific position of the triple bond and hydroxyl group, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
non-8-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h1,10H,3-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCPLAOSDRPLKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396693 | |
Record name | 8-nonyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10160-28-8 | |
Record name | 8-nonyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 8-Nonyn-1-ol in organic synthesis, and how is it typically synthesized?
A1: 8-Nonyn-1-ol serves as a key intermediate in synthesizing various organic compounds, particularly C-16 alkynic fatty acids, which exhibit potent anticancer properties []. A common synthesis route involves the isomerization of internal alkynols, like 2-nonyn-1-ol, using potassium 3-aminopropylamide (KAPA) reagent []. This method enables rapid and efficient conversion to 8-Nonyn-1-ol within minutes, achieving yields exceeding 90% [].
Q2: Can you elaborate on the use of 8-Nonyn-1-ol in pheromone synthesis, specifically for the oriental fruit moth?
A2: 8-Nonyn-1-ol plays a crucial role as a precursor in the synthesis of (Z)-8-Dodecen-1-yl acetate, the primary sex pheromone component of the oriental fruit moth (Grapholitha molesta Busck) []. Researchers utilize a multi-step synthesis pathway starting with 8-Nonyn-1-ol to produce this pheromone, which is instrumental in pest management strategies for this agricultural pest [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.